molecular formula C19H13FN4O2 B2880282 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1171582-92-5

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2880282
CAS No.: 1171582-92-5
M. Wt: 348.337
InChI Key: JKEFWHNRFAUVSU-UHFFFAOYSA-N
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Description

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic compound that features a combination of fluorophenyl, pyrrolidinyl, oxadiazolyl, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and benzonitrile groups via coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, such as 3-fluorophenylpyrrole, exhibit comparable biological activities and chemical reactivity.

    Oxadiazole derivatives: Other oxadiazole-containing compounds, like 1,2,4-oxadiazole derivatives, share similar structural features and applications in medicinal chemistry.

    Benzonitrile derivatives: Compounds with benzonitrile groups, such as 4-(3-fluorophenyl)benzonitrile, are used in similar research and industrial applications.

Uniqueness

The uniqueness of 3-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile lies in its combination of multiple functional groups, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

3-[3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2/c20-15-5-2-6-16(9-15)24-11-14(8-17(24)25)18-22-19(26-23-18)13-4-1-3-12(7-13)10-21/h1-7,9,14H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFWHNRFAUVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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